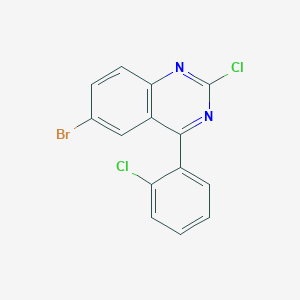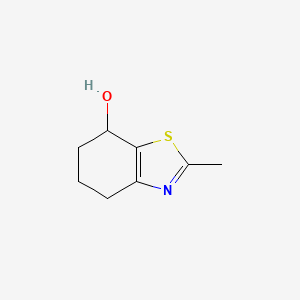
6-Bromo-2-chloro-4-(2-chlorophenyl)quinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-2-chloro-4-(2-chlorophenyl)quinazoline is a chemical compound with the molecular formula C14H7BrCl2N2 and a molecular weight of 354.03 g/mol . It is a derivative of quinazoline, a heterocyclic compound containing nitrogen atoms in its ring structure. Quinazoline derivatives are known for their significant biological activities and have been widely studied for their potential therapeutic applications .
Mécanisme D'action
Target of Action
This compound is part of a collection of unique chemicals provided for early discovery researchers
Mode of Action
As a unique chemical, it’s likely that it interacts with its targets in a specific manner that leads to changes in cellular processes. The exact nature of these interactions and the resulting changes are subjects of ongoing research .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, which in turn influences its efficacy and safety. Future research should focus on understanding these properties to optimize the compound’s therapeutic potential .
Result of Action
Given its unique chemical structure, it’s likely that it exerts specific effects on the cells. The exact nature of these effects is currently unknown and requires further investigation .
Méthodes De Préparation
The synthesis of 6-Bromo-2-chloro-4-(2-chlorophenyl)quinazoline involves several steps. One common method includes the reaction of 2-chloro-4-(2-chlorophenyl)quinazoline with bromine under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a specific range to ensure the desired product formation . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Analyse Des Réactions Chimiques
6-Bromo-2-chloro-4-(2-chlorophenyl)quinazoline undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline derivatives with different functional groups.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinazoline derivatives.
Applications De Recherche Scientifique
6-Bromo-2-chloro-4-(2-chlorophenyl)quinazoline has several scientific research applications:
Comparaison Avec Des Composés Similaires
6-Bromo-2-chloro-4-(2-chlorophenyl)quinazoline can be compared with other quinazoline derivatives, such as:
6-Chloro-4-(2-chlorophenyl)quinazoline: Similar in structure but lacks the bromine atom, which may result in different biological activities and reactivity.
4-Bromo-2-chlorophenol: A simpler compound with a phenol group instead of the quinazoline ring, used in different applications.
2-Bromo-4-chloroacetophenone: Another halogenated compound with different functional groups and applications.
The uniqueness of this compound lies in its specific substitution pattern on the quinazoline ring, which can influence its biological activity and chemical reactivity .
Propriétés
IUPAC Name |
6-bromo-2-chloro-4-(2-chlorophenyl)quinazoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7BrCl2N2/c15-8-5-6-12-10(7-8)13(19-14(17)18-12)9-3-1-2-4-11(9)16/h1-7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWYGBMJKORQIRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NC3=C2C=C(C=C3)Br)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7BrCl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(Trifluoromethyl)-1,3-benzodioxol-2-yl]prop-2-enamide](/img/structure/B2771823.png)
![3-[2-Bromo-4-(2-hydroxyethoxy)phenyl]-2-cyanoprop-2-enamide](/img/structure/B2771826.png)



![Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3,5-dimethoxybenzamido)-4-methylthiophene-3-carboxylate](/img/structure/B2771833.png)




![({[Benzyl(pyridin-3-ylmethyl)amino]-carbonothioyl}amino)acetic acid](/img/structure/B2771840.png)
![Methyl 5-[(1,3-benzoxazol-2-ylsulfanyl)methyl]furan-2-carboxylate](/img/structure/B2771842.png)
![3-(BENZENESULFONYL)-N-(6-BROMO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]PROPANAMIDE HYDROCHLORIDE](/img/structure/B2771845.png)
